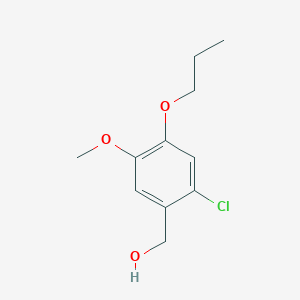
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO3 It is a derivative of phenol, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxyphenol and propyl bromide.
Etherification: The first step involves the etherification of 2-chloro-5-methoxyphenol with propyl bromide in the presence of a base like potassium carbonate to form 2-chloro-5-methoxy-4-propoxyphenol.
Reduction: The final step involves the reduction of the phenol group to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-propoxybenzoic acid.
Reduction: 2-Methoxy-4-propoxyphenylmethanol.
Substitution: 2-Amino-5-methoxy-4-propoxyphenylmethanol.
科学研究应用
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro, methoxy, and propoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-methoxyphenol: Lacks the propoxy and methanol groups, resulting in different chemical properties and reactivity.
2-Chloro-4-propoxyphenol: Lacks the methoxy and methanol groups, leading to variations in its chemical behavior.
5-Methoxy-4-propoxyphenylmethanol:
Uniqueness
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H15ClO3 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
(2-chloro-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI 键 |
GYMHXQVZGWQIDL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


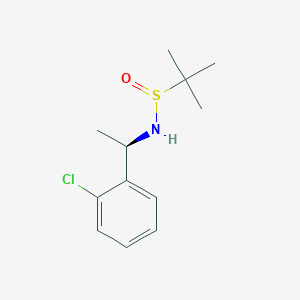
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B13006949.png)
![2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006954.png)
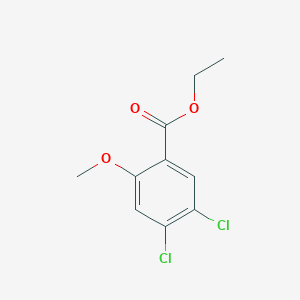
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
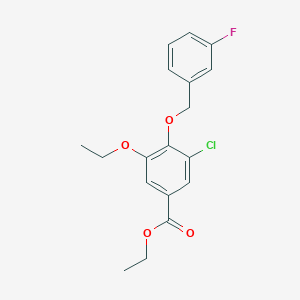
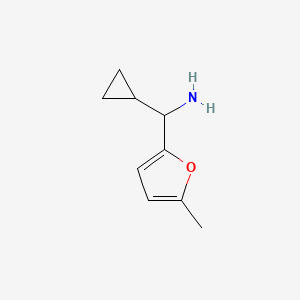
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
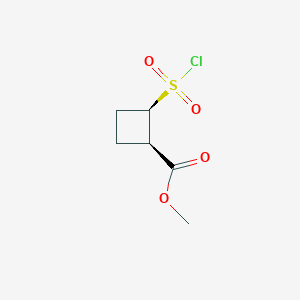
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)


